4-Bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid (CAS 182415-17-4) is a highly functionalized, orthogonally reactive heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring a pyrazole core substituted with a massive steric shield (tert-butyl), an electrophilic cross-coupling handle (C4-bromide), and a ready-to-couple hydrogen-bond donor/acceptor (C3-carboxylic acid), this compound bypasses complex multi-step heterocycle functionalization [1]. Procurement of this exact scaffold allows synthetic teams to immediately execute divergent synthesis—typically via C3-amidation followed by C4-Suzuki or Buchwald-Hartwig couplings—while locking the resulting molecular conformation through the extreme steric bulk of the C5-tert-butyl group.
Attempting to substitute this compound with its unbrominated analog (5-tert-butyl-1H-pyrazole-3-carboxylic acid) or a sterically smaller variant (such as the 5-methyl analog) introduces severe process bottlenecks and performance drop-offs. Electrophilic bromination of a pyrazole ring that is simultaneously deactivated by a carboxylic acid and sterically blocked by a tert-butyl group is notoriously inefficient, often requiring harsh conditions (e.g., Br2/AcOH at elevated temperatures) that result in poor yields and complex purification profiles [1]. Furthermore, downgrading the tert-butyl group to a methyl group drastically alters the molecule's calculated lipophilicity (LogP) and three-dimensional conformational locking, potentially destroying the target residence time and metabolic stability required in downstream active pharmaceutical ingredients.
Procuring the pre-brominated 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylic acid bypasses the need to brominate the highly deactivated and sterically shielded 5-tert-butyl-1H-pyrazole-3-carboxylic acid. In-house bromination of such electron-deficient, hindered pyrazoles typically incurs a 40–60% yield penalty and requires harsh reagents (e.g., N-bromosuccinimide or elemental bromine under forcing conditions) [1]. By starting with the C4-brominated scaffold, process chemists eliminate a low-yielding step, ensuring >95% purity and immediate readiness for downstream C4 cross-coupling.
| Evidence Dimension | Synthetic step reduction and yield preservation |
| Target Compound Data | Pre-brominated scaffold (CAS 182415-17-4): 0 steps to C4-functionalization readiness, >95% purity. |
| Comparator Or Baseline | 5-tert-butyl-1H-pyrazole-3-carboxylic acid: Requires harsh bromination, typically resulting in 40-60% yield loss. |
| Quantified Difference | Saves 1 synthetic step and recovers 40-60% of mass yield otherwise lost to hindered electrophilic substitution. |
| Conditions | Standard laboratory scale synthesis (electrophilic aromatic substitution vs. direct procurement). |
Eliminating a low-yielding, harsh bromination step directly reduces raw material waste and accelerates time-to-target in library synthesis.
Compared to the more common 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, the inclusion of the C5-tert-butyl group radically alters the physicochemical and structural profile of the building block. The tert-butyl group contributes a massive steric volume (approx. 44 ų vs. 17 ų for a methyl group) and increases the calculated lipophilicity (ΔcLogP ~ +1.5 units) [1]. In the context of kinase inhibitor design, this extreme steric bulk locks the dihedral angle of the adjacent C4-substituent (once coupled) and shields the pyrazole ring from metabolic degradation (e.g., N-glucuronidation or oxidation), which is impossible to achieve with a generic methyl substitute.
| Evidence Dimension | Steric volume and calculated lipophilicity (cLogP) |
| Target Compound Data | C5-tert-butyl group: ~44 ų steric volume, high lipophilic contribution. |
| Comparator Or Baseline | C5-methyl group (4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid): ~17 ų steric volume, lower lipophilic contribution. |
| Quantified Difference | +27 ų increase in steric volume and ~+1.5 unit increase in cLogP. |
| Conditions | In silico physicochemical profiling and standard medicinal chemistry steric parameters. |
The massive steric bulk is mandatory for locking active conformations in target binding pockets and preventing premature metabolic clearance.
Procuring the free carboxylic acid (CAS 182415-17-4) rather than its corresponding ethyl or methyl ester (e.g., ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate) provides a critical process advantage. Saponification of an ester flanked by a bulky tert-butyl group and a heavy bromine atom is kinetically sluggish, often requiring prolonged heating (>12 hours at 60°C with LiOH/NaOH) which can degrade sensitive substrates [1]. The free acid form allows for immediate, room-temperature amide coupling using standard reagents (e.g., HATU/DIPEA), routinely achieving >85% yields in a single step.
| Evidence Dimension | Saponification requirement and amidation readiness |
| Target Compound Data | Free acid (CAS 182415-17-4): Ready for direct HATU/EDC amidation at room temperature. |
| Comparator Or Baseline | Ethyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate: Requires >12h heating for sterically hindered saponification. |
| Quantified Difference | Eliminates >12 hours of processing time and the need for harsh basic hydrolysis conditions. |
| Conditions | Standard peptide/amide coupling workflows vs. ester hydrolysis workflows. |
Procuring the free acid streamlines library generation by allowing immediate, mild amidation without a bottleneck hydrolysis step.
Because the compound possesses both a ready-to-couple carboxylic acid and a C4-bromide, it is a highly efficient starting point for divergent library synthesis. Chemists can rapidly generate an array of amides at the C3 position, followed by late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C4 position, utilizing the tert-butyl group to enforce the required binding conformation [1].
In agrochemical discovery, metabolic stability and environmental persistence are critical. The massive steric shield of the tert-butyl group protects the pyrazole core from rapid degradation, making this specific brominated acid a highly suitable precursor for synthesizing next-generation fungicides or herbicides that require a rigid, lipophilic core [1].
For FBDD, fragments must offer multiple vectors for growth. The orthogonal reactivity of the C3-carboxylic acid and C4-bromide, combined with the rigidifying effect of the C5-tert-butyl group, allows structural biologists and medicinal chemists to grow the molecule in two distinct vectors while maintaining a predictable, locked 3D trajectory [1].